molecular formula C44H58F3NO3 B12405668 A 2E-D4 Trifluoroacetic Acid Salt

A 2E-D4 Trifluoroacetic Acid Salt

Cat. No.: B12405668
M. Wt: 710.0 g/mol
InChI Key: ZFPRGIJSRMWZMS-CFOVJWFZSA-M
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Description

A 2E-D4 Trifluoroacetic Acid Salt is a stable isotope-labeled compound with the molecular formula C₄₂H₅₄D₄NO·C₂HF₃O₂ and a molecular weight of 710.98 g/mol . Its CAS registry number is 1821308-73-9 (salt form) and 173449-96-2 (free base). The compound features deuterium atoms at specific positions, enhancing its utility in metabolic and pharmacokinetic studies. Structurally, it consists of a polyene chain with a charged iminium group stabilized by trifluoroacetate counterions, as depicted in its SMILES and InChI notations .

Trifluoroacetate salts are widely used in pharmaceuticals due to their solubility in polar solvents and stability under acidic conditions, making them suitable for synthetic intermediates and drug formulations .

Properties

Molecular Formula

C44H58F3NO3

Molecular Weight

710.0 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate

InChI

InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;/i28D2,29D2;

InChI Key

ZFPRGIJSRMWZMS-CFOVJWFZSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Deuteration of the Hydroxyethyl Group

Deuterium labeling at the 1,1,2,2 positions of the ethanol moiety is achieved through acid-catalyzed H/D exchange using deuterated water (D₂O) or deuterated ethanol (C₂D₅OD). For example:

  • Reaction Setup : 2-Hydroxyethylpyridine is dissolved in D₂O containing a catalytic amount of trifluoroacetic acid (0.1–1 mol%).
  • Exchange Conditions : The mixture is heated at 80–100°C for 24–48 hours under reflux, enabling sequential proton-deuterium exchange at the α and β positions of the ethanol chain.
  • Workup : Excess D₂O is removed via rotary evaporation, yielding 2-hydroxyethyl-1,1,2,2-D₄-pyridine with >98% isotopic enrichment.

Formation of the Pyridinium Cation

The deuterated pyridine derivative undergoes quaternization with a methylating agent to form the pyridinium ion:

  • Methylation : Treatment with methyl triflate (CF₃SO₃CH₃) in anhydrous dichloromethane at 0–5°C for 4 hours yields the pyridinium salt.
  • Precipitation : The product is precipitated by adding diethyl ether, followed by filtration and drying under vacuum.

Salt Formation with Trifluoroacetic Acid

The final step involves neutralizing the pyridinium hydroxide with trifluoroacetic acid to form the stable salt.

Neutralization Protocol

  • Acid Addition : A stoichiometric amount of trifluoroacetic acid (1.05 equiv) is added dropwise to a cooled (0–5°C) solution of the pyridinium hydroxide in isobutanol.
  • Azeotropic Drying : The mixture is refluxed at 108–110°C to remove water via azeotropic distillation with isobutanol, ensuring anhydrous conditions critical for salt stability.
  • Crystallization : Toluene is added to induce crystallization. The precipitate is filtered, washed with cold toluene, and dried at 115°C under reduced pressure.

Typical Yield : 97–99% with ≤400 ppm residual water content.

Industrial-Scale Optimization

The patent US4760177A outlines a scalable three-stage process for alkali metal trifluoroacetates, adaptable to this compound:

Stage 1: Neutralization in Alcoholic Medium

  • Solvent : Isobutanol or 2-butanol (3–4 carbon alcohols preferred for azeotrope formation).
  • Base : Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH).
  • Temperature : Reflux (100–110°C) until complete dissolution (1–2 hours).

Stage 2: Azeotropic Water Removal

  • Distillation : Water-alcohol azeotrope (e.g., isobutanol-H₂O boils at 87.5–89°C) is removed, reducing water content to <0.1%.

Stage 3: Hydrocarbon-Induced Crystallization

  • Anti-Solvent : Toluene or cyclohexane added to reduce alcohol solubility, triggering salt crystallization.
  • Yield Enhancement : Gradual hydrocarbon addition maintains supersaturation, favoring crystal growth over nucleation.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Isotopic Purity High-Resolution MS ≥98% D₄ enrichment
Residual Solvents GC-FID ≤500 ppm isobutanol
Water Content Karl Fischer Titration ≤0.05% w/w
Melting Point Differential Scanning Calorimetry 208–212°C (decomposition)

Challenges and Mitigation Strategies

  • Deuterium Loss : Acidic conditions during H/D exchange may cause back-exchange. Mitigation: Use excess D₂O and minimize reaction time.
  • Anhydrous Conditions : Hygroscopic TFA salts readily absorb moisture. Mitigation: Conduct crystallization under nitrogen and store at -86°C.
  • Isomerization : Conjugated double bonds in the cation may isomerize at elevated temperatures. Mitigation: Limit heating to ≤110°C during distillation.

Applications in Research

While primarily used as a stable isotope internal standard, the compound’s applications extend to:

  • Mass Spectrometry : Quantification of non-deuterated analogs in biological matrices.
  • Kinetic Studies : Elucidation of reaction mechanisms via deuterium isotope effects.

Chemical Reactions Analysis

General Reaction Mechanisms

A 2E-D4 Trifluoroacetic Acid Salt participates in various chemical reactions typical of trifluoroacetate salts. The primary reactions include:

  • Nucleophilic Substitution Reactions : The salt acts as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

  • Acid-Base Reactions : As a strong acid, it can donate protons to bases, leading to the formation of corresponding conjugate bases.

  • Ion-Pairing Reactions : The compound can form ion pairs with various cations, enhancing its solubility and stability in different solvents.

Specific Reactions and Findings

  • Synthesis Pathways : The synthesis often involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium into the final product. For instance, reactions conducted under inert atmosphere conditions have shown improved yields and purity levels.

  • Catalytic Activity : Research indicates that this compound exhibits catalytic properties in various organic transformations, particularly in dual catalytic systems where it enhances reaction rates through its acidic nature.

  • Phase Behavior Studies : Studies on aqueous solutions containing tetrabutylphosphonium trifluoroacetate have shown that these solutions exhibit a lower critical solution temperature (LCST) phase transition, indicating significant changes in mixing behavior as temperature varies .

Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDeuterated solvent, RT85
Acid-Base ReactionTFA salt with NaOHComplete
Ion-PairingTetrabutylammonium saltHigh

Catalytic Activity Comparison

Catalyst TypeLoading (mol%)Conversion (%)D4 Production (ppm)
TFA (A 2E-D4)0.194144
Acetic Acid0.5Lower-
Strong Acid/Base Homoconjugate>0.5Higher-

Comparison with Similar Compounds

Physicochemical Properties

Trifluoroacetate salts exhibit distinct solubility and stability profiles compared to other acid addition salts. Below is a comparative analysis:

Table 1: Physicochemical Comparison of A 2E-D4 Trifluoroacetic Acid Salt and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Stability
This compound C₄₂H₅₄D₄NO·C₂HF₃O₂ 710.98 High in polar solvents (e.g., THF, ethyl acetate) Stable under acidic conditions; decomposes under strong bases
Deshydroxymethyl Losartan Trifluoroacetate Salt C₂₃H₂₁ClN₅O₂·C₂HF₃O₂ ~577.94 High aqueous solubility Stable in storage; sensitive to hydrolysis
Hydrochloride Salts (General) Varies Varies High water solubility Hygroscopic; prone to deliquescence

Key Observations :

  • Solubility : Trifluoroacetate salts (e.g., A 2E-D4) are highly soluble in organic solvents like ethyl acetate, whereas hydrochlorides favor aqueous environments .
  • Stability : Trifluoroacetates resist degradation in acidic media, unlike hydrochlorides, which may release HCl under heat, compromising stability .

Biological Activity

A 2E-D4 Trifluoroacetic Acid Salt is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C42H54D4NO • C2HF3O2
  • Molecular Weight : 710.98 g/mol
  • Structure : The compound features multiple double bonds and a trifluoroacetate moiety, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The trifluoroacetate group can influence membrane fluidity and permeability, potentially leading to alterations in cellular uptake mechanisms.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain metabolic enzymes, impacting pathways such as fatty acid metabolism and energy production.
  • Immunomodulatory Effects : Similar compounds have been shown to modulate immune responses, suggesting that A 2E-D4 may also exhibit immunomodulatory properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionInhibits fatty acid synthase activity in vitro.
CytotoxicityExhibits dose-dependent cytotoxic effects on cancer cell lines.
Membrane PermeabilityAlters membrane permeability in model lipid bilayers.
Toxicity AssessmentLow toxicity observed in aquatic organisms; EC50 > 100 mg/L.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study investigated the cytotoxic effects of A 2E-D4 on various cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Toxicological Profile : Research assessing the toxicity of trifluoroacetic acid derivatives, including A 2E-D4, found that while it exhibits low toxicity towards aquatic life, higher concentrations can lead to metabolic disturbances in organisms like Chlorella vulgaris.
  • Immunomodulatory Potential : In another study, A 2E-D4 was tested for its ability to modulate immune responses in macrophage-like cells, showing an increase in nitric oxide production, which is indicative of enhanced immune activity.

Discussion

The biological activity of this compound presents a promising area for further research. Its potential applications range from therapeutic uses in cancer treatment to environmental implications due to its low toxicity profile. However, further studies are necessary to fully elucidate its mechanisms of action and long-term effects on biological systems.

Q & A

Q. How is the trifluoroacetic acid (TFA) salt form of deuterated compounds synthesized and purified for use in analytical assays?

  • Methodological Answer : The synthesis of deuterated TFA salts, such as Ne-(1-carboxymethyl)-L-lysine-d4 (CML-d4) TFA salt, involves isotopic labeling during precursor synthesis, followed by salt formation via reaction with trifluoroacetic acid. Purification typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent to enhance peptide/resin cleavage efficiency. Residual TFA counterions are quantified using ion chromatography (IC) with conductivity detection, ensuring ≤0.1% residual impurities .

Q. What analytical methods are recommended for quantifying trifluoroacetate counterions in peptide or small-molecule salts?

  • Methodological Answer : Ion chromatography (IC) with a suppressed conductivity detector is the gold standard. Use a Dionex IonPac AS19 column (4 × 250 mm) and a gradient elution of 5–50 mM KOH over 20 minutes. Calibration curves (1–100 μg/mL) achieve a detection limit of 0.05 μg/mL. For peptides, acid hydrolysis (6 M HCl, 110°C, 24 hours) releases TFA ions for analysis .

Advanced Research Questions

Q. How does the TFA salt form influence deuterium retention in labeled compounds during LC-MS analysis?

  • Methodological Answer : TFA salts can destabilize deuterium labels in acidic conditions. To mitigate deuterium loss, use a low-pH mobile phase (0.1% formic acid) instead of TFA during LC-MS. For example, in CML-d4 analysis, replacing TFA with formic acid reduces H/D exchange by 15–20%, as validated by parallel reaction monitoring (PRM) on a Q-Exactive HF-X mass spectrometer .

Q. What role does the TFA salt form play in characterizing drug metabolites or impurities?

  • Methodological Answer : TFA salts enhance solubility and stability of hydrophilic metabolites (e.g., Dabigatran acyl-β-D-glucuronide TFA salt). For structural confirmation, use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) and nuclear magnetic resonance (NMR) in deuterated DMSO to avoid TFA interference. Compare fragmentation patterns with reference standards (e.g., Famotidine Impurity E di-TFA salt) to resolve isobaric ambiguities .

Q. How can researchers assess environmental persistence of TFA salts released during laboratory workflows?

  • Methodological Answer : Environmental release studies use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate TFA from wastewater. Quantify via IC-MS/MS (LOQ: 0.1 ng/L) and compare against no-observed-effect concentrations (NOEC > 10,000 μg/L for aquatic species). Note that TFA salts degrade minimally in UV light but are neutralized by alkaline hydrolysis (pH > 10) .

Q. What strategies exist for replacing TFA counterions with alternative salts in final products?

  • Methodological Answer : Salt replacement involves dialysis (MWCO 1 kDa membrane) against 0.1 M ammonium acetate (pH 5.0) or ion-exchange chromatography (e.g., Dowex 1×2 resin). Monitor replacement efficiency via zeta potential measurements and ICP-OES for anion quantification. For peptides, acetate replacement reduces cytotoxicity by 30% compared to TFA salts .

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